ethyl 3-ethyl-1H-indole-2-carboxylate
Overview
Description
Ethyl indole-2-carboxylate is a heterocyclic compound . It’s also known by its synonyms: 2-Ethoxycarbonylindole, NSC 10076 . The empirical formula is C11H11NO2 .
Synthesis Analysis
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .
Chemical Reactions Analysis
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds .
Physical and Chemical Properties Analysis
The molecular weight of Ethyl indole-2-carboxylate is 189.21 .
Scientific Research Applications
Overview of Indole Derivatives in Research
Indole derivatives, including compounds structurally related to ethyl 3-ethyl-1H-indole-2-carboxylate, are pivotal in various research fields due to their extensive range of biological activities. Their applications span from pharmacological studies to material science, underlining their versatility and importance in scientific advancements.
Pharmacological Importance of Indoles
Indole derivatives, like indole-3-carbinol (I3C) and its major derivatives, have shown significant protective effects on chronic liver injuries, including viral hepatitis and hepatocellular carcinoma. These compounds regulate transcriptional factors, relieve oxidative stress, and modulate enzymes relevant to viral replication and metabolism, showcasing their potential in hepatic protection through anti-fibrosis, anti-tumor, and immunomodulatory effects (Si-Qi Wang et al., 2016).
Chemical Synthesis and Applications
The synthesis of indoles, including this compound, has been a long-standing area of interest in organic chemistry due to their presence in natural products and drugs. Advances in indole synthesis methods have been crucial for the development of new materials and biologically active molecules. Such synthesis techniques are essential for creating complex indole-based structures used in pharmaceuticals and agrochemicals (D. Taber & Pavan K. Tirunahari, 2011).
Environmental and Toxicological Studies
Indole derivatives are also studied for their environmental impact and toxicological profiles. For instance, ethyl carbamate, an ethyl ester of carbamic acid found in fermented foods and beverages, has been investigated for its genotoxic and carcinogenic properties, underscoring the importance of understanding the safety and environmental effects of such compounds (J. Weber & V. Sharypov, 2009).
Mechanism of Action
Target of Action
Ethyl 3-ethyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may influence multiple biochemical pathways.
Result of Action
Given the diverse biological activities of indole derivatives , this compound may have a wide range of molecular and cellular effects.
Future Directions
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to interact with multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Metabolic Pathways
Indole is known to be involved in the degradation of tryptophan in higher plants .
Properties
IUPAC Name |
ethyl 3-ethyl-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-9-10-7-5-6-8-11(10)14-12(9)13(15)16-4-2/h5-8,14H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTGRHQJZXLFEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC2=CC=CC=C21)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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